2-Chloro-4,8-dimethylquinoline 2-Chloro-4,8-dimethylquinoline
Brand Name: Vulcanchem
CAS No.: 3913-17-5
VCID: VC2412867
InChI: InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
SMILES: CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
Molecular Formula: C11H10ClN
Molecular Weight: 191.65 g/mol

2-Chloro-4,8-dimethylquinoline

CAS No.: 3913-17-5

Cat. No.: VC2412867

Molecular Formula: C11H10ClN

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,8-dimethylquinoline - 3913-17-5

Specification

CAS No. 3913-17-5
Molecular Formula C11H10ClN
Molecular Weight 191.65 g/mol
IUPAC Name 2-chloro-4,8-dimethylquinoline
Standard InChI InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
Standard InChI Key UAKXMKQZURGJKF-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C

Introduction

Chemical Structure and Identification

2-Chloro-4,8-dimethylquinoline belongs to the quinoline family of compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound features chlorine substitution at position 2 and methyl groups at positions 4 and 8 of the quinoline skeleton. This specific arrangement of functional groups contributes to its unique chemical reactivity and applications in synthetic chemistry.

Chemical Identifiers

The comprehensive identification system for 2-Chloro-4,8-dimethylquinoline includes various standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 2-Chloro-4,8-dimethylquinoline

Identifier TypeValue
CAS Number3913-17-5
Molecular FormulaC₁₁H₁₀ClN
Molecular Weight191.66 g/mol
SMILESCC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
InChIInChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
InChIKeyUAKXMKQZURGJKF-UHFFFAOYSA-N
EC Number670-384-8
MDL NumberMFCD00760267
DSSTox Substance IDDTXSID10959934
NSC Number109755

The unique structural arrangement with two methyl groups and a chlorine atom creates distinct electronic and steric properties that influence its reactivity in chemical transformations. The chlorine at position 2 serves as an excellent leaving group, making this compound particularly valuable in nucleophilic substitution reactions commonly employed in pharmaceutical synthesis processes .

Physical Properties

2-Chloro-4,8-dimethylquinoline exists as a solid at room temperature with well-characterized physical properties that determine its handling, storage, and application parameters. Understanding these properties is essential for researchers and industrial chemists working with this compound.

Physicochemical Characteristics

The compound exhibits moderate melting and boiling points typical of halogenated quinoline derivatives. A comprehensive overview of its physical properties is presented in Table 2.

Table 2: Physical Properties of 2-Chloro-4,8-dimethylquinoline

PropertyValueSource
Physical FormSolid
Melting Point63-67°C
Boiling Point311.6±37.0°C at 760 mmHg
Density1.2±0.1 g/cm³
Solubility in WaterSlightly soluble
AppearanceNot specified in sources-

These physical properties influence processing methods in industrial applications, with its solid state at room temperature allowing for convenient handling and storage. The moderate melting point facilitates its use in various synthetic procedures without requiring specialized high-temperature equipment .

Analytical Data

Analytical characterization of 2-Chloro-4,8-dimethylquinoline is crucial for quality control and research purposes. Mass spectrometry data and collision cross-section values provide valuable information for analytical identification and verification of compound purity.

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry serves as a primary identification tool for this compound. The predicted collision cross-section (CCS) values for various adducts of 2-Chloro-4,8-dimethylquinoline are valuable for analytical chemistry applications, particularly in ion mobility spectrometry coupled with mass spectrometry (IMS-MS).

Table 3: Predicted Collision Cross Section Data for 2-Chloro-4,8-dimethylquinoline

Adductm/zPredicted CCS (Ų)
[M+H]⁺192.05745137.1
[M+Na]⁺214.03939154.5
[M+NH₄]⁺209.08399147.9
[M+K]⁺230.01333145.3
[M-H]⁻190.04289141.1
[M+Na-2H]⁻212.02484146.0
[M]⁺191.04962141.3
[M]⁻191.05072141.3

Applications and Uses

2-Chloro-4,8-dimethylquinoline demonstrates significant versatility in chemical applications, particularly in pharmaceutical synthesis and organic chemistry. Its reactivity profile makes it an attractive building block for creating complex molecular structures.

Pharmaceutical Applications

The compound serves as a crucial intermediate in the pharmaceutical industry, contributing to the synthesis of various bioactive molecules. The reactive chlorine atom at position 2 provides an excellent site for nucleophilic substitution reactions, enabling the creation of diverse drug candidates.

2-Chloro-4,8-dimethylquinoline is utilized in the synthesis of:

  • Antibacterial drugs, leveraging the inherent antibacterial properties of quinoline derivatives

  • Antitumor agents, where substituted quinolines have shown promising cytotoxic activity

  • Analgesic medications, utilizing quinoline-based frameworks to develop pain-relieving drugs

Chemical Synthesis Applications

Beyond pharmaceutical applications, this compound finds utility as a catalyst in organic synthesis reactions. The electronic properties of the quinoline nucleus, modified by the chloro and methyl substituents, make it suitable for specific catalytic transformations. The compound's ability to participate in diverse chemical reactions positions it as a valuable tool in synthetic organic chemistry .

The strategic positioning of the methyl groups at positions 4 and 8 influences the electronic distribution across the molecule, potentially enhancing its efficacy in certain applications. This structural feature may also contribute to its pharmacokinetic properties when incorporated into drug molecules .

Classification TypeDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard CodesH302, H312, H315, H319, H332, H335
Hazard StatementsHarmful if swallowed (H302)
Harmful in contact with skin (H312)
Causes skin irritation (H315)
Causes serious eye irritation (H319)
Harmful if inhaled (H332)
May cause respiratory irritation (H335)
Precautionary StatementsP260, P262, P270, P280, P305+P351+P338, P402+P404

The hazard profile indicates moderate toxicity through multiple exposure routes, including oral, dermal, and inhalation pathways. The most significant concerns relate to its irritant properties affecting the skin, eyes, and respiratory system .

Supplier/SourcePurityAdditional Specifications
Sigma-Aldrich/Key Organics95%Solid form, MP: 65-67°C
Thermo Scientific98%Stable under recommended storage conditions
BiosynceNot specifiedCOA, MSDS, NMR available

Commercial suppliers typically provide analytical certificates confirming compound identity and purity, which may include NMR spectroscopy data, mass spectrometry results, and elemental analysis. These quality control measures ensure the reliability of the material for research and development purposes .

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